N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Description

Chemical Structure and Key Features

N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide (IUPAC name: (Z)-3-[(4-chlorobenzenesulfonyl)methyl]-N′-hydroxybenzenecarboximidamide) is a substituted carboximidamide derivative characterized by:

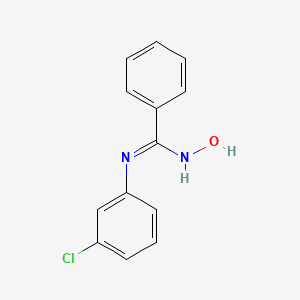

- A 3-chlorophenyl group attached to the imidamide nitrogen.

- A hydroxybenzenecarboximidamide backbone, featuring a hydroxylamine (-NH-OH) functional group.

- Potential tautomerism between the hydroxyimino and imidamide forms, influencing reactivity .

- Condensation reactions between substituted anilines and carbonyl precursors.

- Purification via column chromatography (Hexane/EtOAc mixtures) . Potential applications include antimicrobial agents (due to structural similarity to benzimidazole-thioacetamide derivatives) or antioxidants (shared functional groups with hydroxamic acids in DPPH/β-carotene assays) .

Properties

IUPAC Name |

N'-(3-chlorophenyl)-N-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-7-4-8-12(9-11)15-13(16-17)10-5-2-1-3-6-10/h1-9,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSAUTLVXZUWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Cl)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 3-chloroaniline with benzohydroxamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for scalability, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antiviral Activity

Research indicates that derivatives of N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide exhibit significant antiviral properties. For instance, studies on sulfonamide derivatives containing similar structural motifs have demonstrated efficacy against tobacco mosaic virus, suggesting potential for broader antiviral applications . The mechanism of action typically involves the inhibition of viral replication, making these compounds valuable in the search for new antiviral drugs.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, which positions this compound as a candidate for further exploration in antibiotic development. The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy against resistant bacterial strains .

Cosmetic Applications

Skin Depigmentation

Recent studies have highlighted the potential of compounds with similar structures as effective agents for treating hyperpigmentation disorders. For example, cinnamic acid derivatives have been shown to inhibit melanin production effectively . While specific data on this compound's effects on melanogenesis is limited, its structural analogs suggest a promising avenue for cosmetic formulations aimed at skin lightening.

Research and Development

High-Throughput Screening

The compound's derivatives are often included in high-throughput screening assays to identify new leads in drug discovery. The screening process focuses on evaluating their biological activity against various disease models, particularly those related to parasitic infections such as malaria . The identification of effective analogs can lead to the development of new treatments for diseases that exhibit resistance to current therapies.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Substituent Position : The meta -chloro substitution in the target compound vs. para -chloro in analogs (e.g., ) may alter electronic effects (e.g., Hammett σ values) and steric interactions, impacting binding to biological targets .

- Functional Groups: The hydroxylamine (-NH-OH) group in the target compound enhances metal-chelating capacity, similar to hydroxamic acids (e.g., compound 8 in ), which are known for antioxidant and protease-inhibiting activity .

Physicochemical Properties

Notes:

Critical Comparison :

- The target compound’s hydroxyimino group may offer dual functionality: antioxidant activity (like hydroxamic acids) and antimicrobial effects (via chlorophenyl hydrophobicity) .

- In contrast, sulfonyl-containing analogs (e.g., ) might prioritize enzymatic inhibition over broad-spectrum biocidal activity.

Biological Activity

N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 9582834

The synthesis typically involves the reaction of 3-chloroaniline with hydroxylamine and benzenecarboxylic acid derivatives, leading to the formation of the carboximidamide structure. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study on structurally related compounds highlighted that modifications in the phenyl ring significantly affect their antibacterial potency against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the hydroxyl group in the structure enhances its interaction with bacterial cell walls, leading to increased efficacy .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterases. The structure-activity relationship studies suggest that the introduction of halogen substituents, particularly chlorine, can enhance MAO inhibition, which is critical for developing potential therapeutic agents for neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Hydroxyl Group : Essential for enhancing solubility and interaction with biological targets.

- Chlorine Substituent : Influences lipophilicity and binding affinity to target sites.

- Carboximidamide Functional Group : Critical for biological activity, providing a site for hydrogen bonding with enzymes or receptors.

Case Studies and Research Findings

- Antibacterial Activity Study :

- Enzyme Inhibition Research :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted carboxamides and hydroxylamine derivatives. For example, a patent describes the use of N-(3-chlorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide as a precursor, reacted under basic conditions (e.g., DMSO as solvent, room temperature) to introduce the hydroxyimidamide moiety . Optimization involves adjusting stoichiometry, temperature (e.g., 25–40°C), and purification via column chromatography using ethyl acetate/hexane gradients. Yield improvements (e.g., from 65% to 85%) are achievable by controlling moisture levels and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.7–8.9 ppm) and the hydroxyimidamide NH signal (δ ~11.3 ppm as a broad singlet). Coupling patterns (e.g., doublets for para-substituted chlorophenyl groups) confirm regiochemistry .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ ions (e.g., m/z 288.0), with fragmentation patterns revealing loss of Cl or hydroxyl groups .

- X-ray Crystallography : Single-crystal data (e.g., space group P21/n, unit cell parameters a = 7.34 Å, b = 11.95 Å) resolve bond angles and confirm planarity of the hydroxyimidamide group .

Q. How are computational tools like SHELX and ORTEP-3 applied to structural refinement and visualization?

- Methodological Answer :

- SHELX : Used for refining X-ray data by minimizing residuals (e.g., R < 0.04). Key steps include assigning anisotropic displacement parameters and validating hydrogen bonding networks (e.g., N–H⋯O interactions) .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder in the chlorophenyl ring or imidamide group .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational methods predict binding affinities?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3) at the benzene ring increases electrophilicity, potentially enhancing enzyme inhibition (e.g., cytochrome P450). DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .

- Docking Studies : Software like AutoDock Vina models interactions with targets (e.g., kinases), using scoring functions (ΔG < -8 kcal/mol) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in crystallographic data for hydroxyimidamide derivatives?

- Methodological Answer : Discrepancies in bond lengths (e.g., C–N vs. C–O) arise from tautomerism. Approaches include:

- High-Resolution Data : Collecting data at low temperature (100 K) to reduce thermal motion artifacts.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl⋯H contacts) to validate packing models .

Q. How does this compound perform in supramolecular assembly, and what role does halogen bonding play?

- Methodological Answer : The chloro substituent participates in C–Cl⋯π and Cl⋯N interactions, stabilizing crystal lattices. Synchrotron XRD (λ = 0.7 Å) and topology analysis (e.g., using TOPOS) reveal 2D networks with void volumes (~15%) suitable for host-guest chemistry .

Q. What are the challenges in quantifying hydrolytic stability of hydroxyimidamides, and how are degradation pathways analyzed?

- Methodological Answer :

- Kinetic Studies : HPLC-MS monitors hydrolysis (pH 7.4 buffer, 37°C), identifying products like 3-chlorobenzoic acid and hydroxylamine. Rate constants (k ~ 0.02 h⁻¹) are derived from pseudo-first-order plots.

- Mechanistic Probes : Isotopic labeling (18O) and DFT transition-state modeling differentiate acid-catalyzed vs. nucleophilic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.